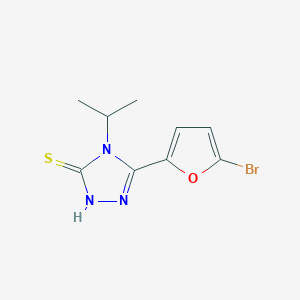

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse biological activities and is often explored for potential pharmaceutical applications. The specific compound is characterized by the presence of a bromo-furyl group and an isopropyl group attached to the triazole ring, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the reaction of furan-2-carboxylic acid hydrazide with various reagents to form the core triazole ring structure. For instance, 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol (Ib) was synthesized from furan-2-carboxylic acid hydrazide, and its structure was confirmed by elemental analyses, IR, and 1H-NMR spectra . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was performed in a methanol medium, leading to the formation of various S-derivatives with high yield . These methods could be adapted to synthesize the compound of interest by introducing an isopropyl group at the appropriate position on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy. For example, the structure of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol was characterized using Fourier transform infrared, laser-Raman, proton and carbon-13 nuclear magnetic resonance, and UV-Visible spectra . These techniques could be employed to analyze the molecular structure of "this compound" and confirm its identity.

Chemical Reactions Analysis

The reactivity of triazole derivatives often involves nucleophilic substitution reactions, as seen in the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with halogen-containing compounds . The compound of interest may also undergo similar reactions, which could be used to further modify its structure or to study its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols were investigated, and their antibacterial activity was assessed . The compound "this compound" may exhibit unique properties due to its specific substituents, which could be analyzed using similar methods to determine its potential applications.

Applications De Recherche Scientifique

Synthesis and Antifungal Evaluation

Novel triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antifungal activities. These compounds showed varying degrees of activity against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 4 μg/mL (Terzioğlu Klip et al., 2010).

Structural Characterization and Antibacterial Properties

Derivatives of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol have been structurally characterized, confirming their potential as antibacterial agents. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla et al., 1994).

Physicochemical Properties and Antibacterial Activity

The physicochemical properties of new S-derivatives of similar triazole compounds have been investigated, revealing their high potential to compete with kanamycin, a broad-spectrum antibiotic. These compounds demonstrated efficacy against a range of microorganisms, including those resistant to multiple drugs, indicating their potential for further investigation in antimicrobial applications (2020).

Theoretical Structural Studies

Theoretical and experimental structural studies on derivatives of the specified compound have been conducted to understand their conformational features and relation to biological activity. Such insights are crucial for the development of new drugs and materials (Karayel & Oezbey, 2008).

Analysis of Predicted Biological Activity

The relationship between the chemical structure of S-derivatives of this compound and their predicted biological activity has been analyzed. These derivatives exhibit a wide range of potential activities, including antitumor, antiviral, antibacterial, and antioxidant properties, highlighting their versatility in scientific research applications (Bigdan, 2021).

Propriétés

IUPAC Name |

3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNORTFRTDBCHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

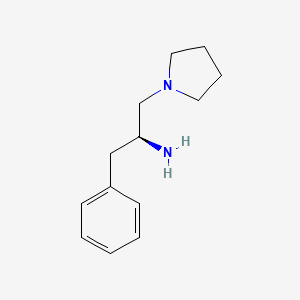

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

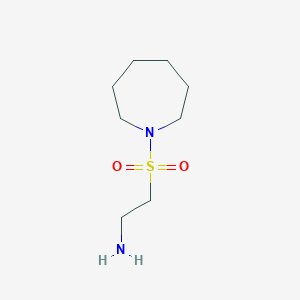

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

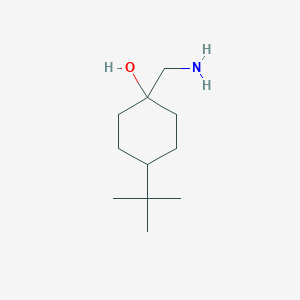

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

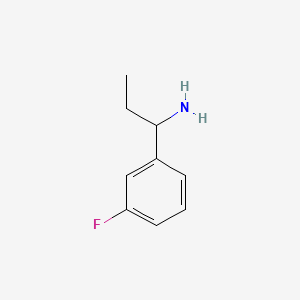

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)